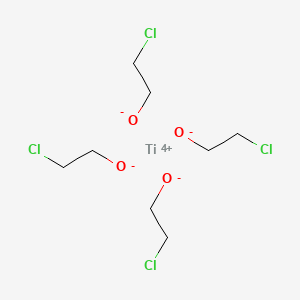
Titanium(4+)2-chloroethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Titanium(4+)2-chloroethanolate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with 2-chloroethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiCl4+4C2H5OH→Ti(OC2H4Cl)4+4HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity .
化学反応の分析
Types of Reactions
Titanium(4+)2-chloroethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chloroethanolate groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alcohols and amines can be used to substitute the chloroethanolate groups.
Major Products
Oxidation: Titanium dioxide (TiO2)
Reduction: Titanium(III) compounds
Substitution: Titanium alkoxides and amides
科学的研究の応用
Titanium(4+)2-chloroethanolate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and coatings
作用機序
The mechanism of action of titanium(4+)2-chloroethanolate involves its interaction with various molecular targets. In biological systems, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death. This property is exploited in photodynamic therapy for cancer treatment .
類似化合物との比較
Similar Compounds
- Titanium(4+) 2-ethoxyethanolate
- Titanium(4+) 2-aminoethanolate
- Titanium(4+) 2-propenolate
- Titanium(4+) 2-methylpentane-2,4-diolate
- Titanium(4+) 2-(dimethylamino)ethanolate
Uniqueness
Titanium(4+)2-chloroethanolate is unique due to its specific chloroethanolate ligands, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and biomedical research .
特性
分子式 |
C8H16Cl4O4Ti |
|---|---|
分子量 |
365.9 g/mol |
IUPAC名 |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/4C2H4ClO.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-1;+4 |
InChIキー |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
正規SMILES |
C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
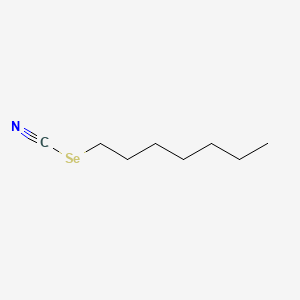
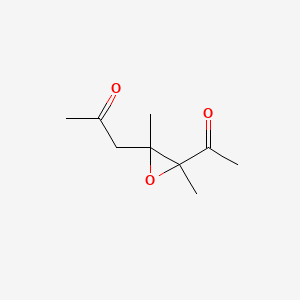
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
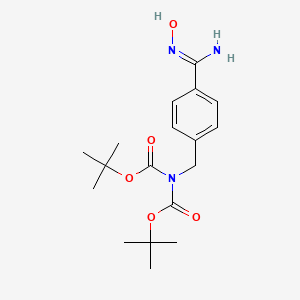
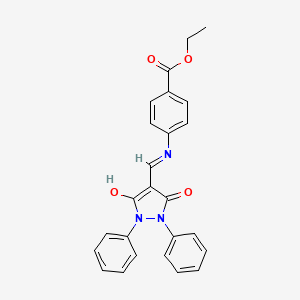
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
